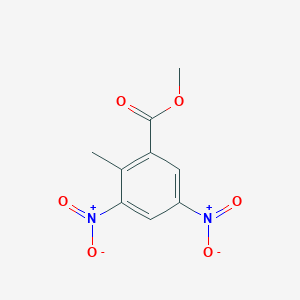

Methyl 2-methyl-3,5-dinitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-5-7(9(12)17-2)3-6(10(13)14)4-8(5)11(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOMVMHVOAAAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395603 | |

| Record name | methyl 2-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52090-24-1 | |

| Record name | methyl 2-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-3,5-DINITRO-BENZOIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-3,5-dinitrobenzoate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-methyl-3,5-dinitrobenzoate, a key intermediate in various organic syntheses.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, characterization methodologies, and essential safety considerations.

Introduction: Significance and Applications

This compound (C₉H₈N₂O₆, Molar Mass: 240.17 g/mol ) is a dinitrobenzoate compound with significant utility as a precursor in the synthesis of more complex molecules.[1][2] The presence of two electron-withdrawing nitro groups on the benzene ring renders it highly activated and susceptible to various chemical transformations. This makes it a valuable building block, particularly in the synthesis of isocoumarins, a class of natural products known for their diverse biological activities.[1][2] Understanding the precise synthesis and thorough characterization of this intermediate is paramount for ensuring the purity and viability of subsequent products in a research and development pipeline.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process, starting from the readily available o-methylbenzoic acid. This involves an initial nitration to form the key precursor, 2-methyl-3,5-dinitrobenzoic acid, followed by a Fischer esterification to yield the final product.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

The initial and critical step is the nitration of o-methylbenzoic acid. The use of a mixed acid system (concentrated sulfuric and nitric acids) is a standard and effective method for introducing nitro groups onto an aromatic ring.

Protocol:

-

In a flask equipped with a stirrer, add 10.0 kg of o-methylbenzoic acid to 73.5 kg of 98% sulfuric acid.

-

Stir the mixture mechanically until the o-methylbenzoic acid is completely dissolved.

-

In a separate vessel, measure 15.1 kg of 95-98% nitric acid.

-

Carefully introduce the dissolved o-methylbenzoic acid/sulfuric acid solution and the nitric acid simultaneously into a suitable reactor.

-

Maintain the reaction temperature at 90°C.[3]

-

After the reaction is complete, the mixture is diluted with water, causing the product to precipitate.[3]

-

The solid is then filtered, washed with water to remove residual acids, and dried to yield 2-methyl-3,5-dinitrobenzoic acid as a white powdery solid.[3]

Causality and Insights:

-

Role of Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The reaction is exothermic; maintaining a controlled temperature of 90°C is crucial for both reaction kinetics and safety, preventing runaway reactions.[3]

Step 2: Synthesis of this compound

The final step is the Fischer esterification of the synthesized 2-methyl-3,5-dinitrobenzoic acid with methanol.

Protocol:

-

To a stirred solution of 2-methyl-3,5-dinitrobenzoic acid (1 g, 4.4 mmol) in methanol (20 ml), add concentrated sulfuric acid (5 ml) as a catalyst.[1]

-

Reflux the mixture for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, allow the reaction mixture to cool gradually.

-

Pour the cooled mixture into a beaker, which should induce crystallization.

-

Filter the crude product and wash it sequentially with methanol and water.[1]

-

For purification, recrystallize the product from chloroform to obtain colorless needles of this compound. A typical yield is around 69.3%.[1]

Causality and Insights:

-

Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction. The use of excess methanol as the solvent drives the equilibrium towards the formation of the ester.

-

Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Purification: Recrystallization is a standard technique for purifying solid organic compounds. The choice of chloroform as the solvent is based on the differential solubility of the product and any remaining impurities.

In-Depth Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Crystallographic Analysis

X-ray crystallography provides definitive information about the molecular structure in the solid state.

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O₆ |

| Molecular Weight | 240.17 |

| Crystal System | Orthorhombic |

| a | 6.7948 (5) Å |

| b | 8.8478 (8) Å |

| c | 17.3539 (17) Å |

| V | 1043.30 (16) ų |

Data obtained from Raza et al. (2010).[1]

In the solid state, the methyl ester group is nearly planar. The two nitro groups are oriented at dihedral angles of 4.2 (5)° and 60.21 (11)° with respect to the benzene ring. The crystal structure reveals that molecules are linked by C—H⋯O interactions, forming zigzag chains.[1]

Spectroscopic and Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is an effective method for monitoring the progress of the esterification reaction. A suitable mobile phase, such as a mixture of toluene, acetone, and acetic acid, can be used to separate the starting material (2-methyl-3,5-dinitrobenzoic acid) from the less polar product (this compound).

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃).- A singlet for the methyl group protons on the ring (-CH₃).- Two distinct signals in the aromatic region, likely doublets, corresponding to the two aromatic protons. |

| ¹³C NMR | - A signal for the methyl ester carbon.- A signal for the ring methyl carbon.- Signals for the six aromatic carbons, with those bonded to the nitro groups being significantly downfield.- A signal for the carbonyl carbon of the ester. |

| IR Spectroscopy | - Strong absorption bands characteristic of the nitro groups (NO₂) asymmetric and symmetric stretching, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.- A strong absorption band for the carbonyl group (C=O) of the ester, typically around 1730-1715 cm⁻¹.- C-O stretching bands for the ester group.- C-H stretching and bending vibrations for the aromatic ring and methyl groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 240.17. - Fragmentation patterns characteristic of benzoates and nitroaromatic compounds. |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and strict safety protocols must be followed.

Reagent Hazards

-

Nitrating Mixture (Concentrated HNO₃ and H₂SO₄): This mixture is extremely corrosive and a powerful oxidizing agent. It can cause severe burns on contact with skin and eyes and can react violently with organic materials.[4][5] All manipulations should be carried out in a chemical fume hood.[6]

-

Organic Solvents (Methanol, Chloroform): These are flammable and toxic. Avoid inhalation of vapors and skin contact.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]

-

Hand Protection: Use acid-resistant gloves.

-

Protective Clothing: A chemical-resistant lab coat or apron should be worn.[4]

Emergency Procedures

-

Spills: Small spills of the nitrating mixture can be neutralized with a suitable agent like sodium bicarbonate. For larger spills, evacuate the area and follow established emergency protocols.

-

Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station immediately and seek medical attention.[5]

Caption: Workflow for safe handling of nitrating agents.

References

- 1. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-Methyl-3 – 5-dinitrobenzoate – Biotuva Life Sciences [biotuva.com]

- 3. prepchem.com [prepchem.com]

- 4. Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3,5-dinitrobenzoate(2702-58-1) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Guide to the Crystal Structure Analysis of Methyl 2-methyl-3,5-dinitrobenzoate: From Synthesis to Supramolecular Architecture

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of Methyl 2-methyl-3,5-dinitrobenzoate. As an important intermediate in the synthesis of bioactive compounds such as isocoumarins, a detailed understanding of its three-dimensional structure is paramount for predicting its reactivity, stability, and physical properties. We will detail the synthetic and crystallographic methodologies, elucidate the molecular geometry, and explore the intermolecular forces that govern its crystal packing. This document is intended for researchers in crystallography, medicinal chemistry, and materials science, offering field-proven insights into the experimental choices and interpretation of results.

Introduction: The Rationale for Structural Elucidation

This compound (C₉H₈N₂O₆) is a nitroaromatic compound whose utility is primarily demonstrated as a key intermediate in the synthesis of more complex molecules, such as isocoumarins, which exhibit a wide range of biological activities.[1][2] The presence of two electron-withdrawing nitro groups and a methyl ester substituent on the benzene ring creates a unique electronic and steric environment.

Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis is not merely an academic exercise; it provides critical insights into:

-

Molecular Conformation: Understanding the spatial orientation of the functional groups (ester and nitro groups) relative to the benzene ring, which is influenced by steric and electronic effects.

-

Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack together. This supramolecular architecture is fundamental to the material's bulk properties, such as melting point, solubility, and stability.

-

Reactivity Prediction: The crystal structure reveals the most stable conformation, providing a basis for computational studies and predictions of reaction pathways.

This guide will walk through the entire process, from the synthesis of high-quality crystals to the final analysis of the intricate structural details.

Experimental Methodology: A Self-Validating Workflow

The successful determination of a crystal structure relies on a meticulously executed workflow, where each step is optimized to yield unambiguous data.

Synthesis and Crystallization

The synthesis of the title compound is achieved through a classic Fischer esterification reaction. The choice of starting material, 2-methyl-3,5-dinitrobenzoic acid, is crucial as it is the direct precursor.[1][3]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methyl-3,5-dinitrobenzoic acid (1 g, 4.4 mmol) in methanol (20 ml), add concentrated sulfuric acid (5 ml) as a catalyst.[1] The use of methanol as both solvent and reactant drives the equilibrium towards the ester product. Sulfuric acid is an excellent catalyst as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: The mixture is heated to reflux for 5 hours.[1] Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent, thereby increasing the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

-

Crystallization (Initial): Upon cooling, the crude product precipitates. This is a result of the product's lower solubility in the cooled reaction mixture.

-

Purification and Recrystallization: The crude product is filtered and washed with methanol and water. For obtaining diffraction-quality single crystals, recrystallization is the most critical step. The impure product is dissolved in a minimal amount of a suitable solvent, in this case, chloroform (CHCl₃), and allowed to evaporate slowly.[1] The slow evaporation provides the necessary time for molecules to self-assemble into a highly ordered crystal lattice, yielding colorless needles suitable for X-ray analysis.

The logical flow of this experimental procedure is depicted in the diagram below.

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction

The crystallographic data for this compound were collected using a state-of-the-art diffractometer.

Data Collection Protocol:

-

Crystal Mounting: A suitable single crystal (dimensions ~0.30 × 0.10 × 0.09 mm) is selected under a microscope and mounted on a goniometer head.[1]

-

Data Acquisition: The crystal is placed in a stream of nitrogen gas at a controlled temperature (296 K). Data collection is performed using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] The CCD detector allows for rapid and efficient collection of a large number of reflections.

-

Data Processing: The raw diffraction images are processed using software like SAINT for integration of reflection intensities and SADABS for multi-scan absorption correction.[1] Absorption correction is vital to account for the attenuation of X-rays by the crystal itself, ensuring the accuracy of the intensity data.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Computational Protocol:

-

Structure Solution: The structure is solved using direct methods with the SHELXS97 program.[1] Direct methods are powerful algorithms that can determine the initial phases of the structure factors directly from the measured intensities.

-

Structure Refinement: The initial model is refined by full-matrix least-squares on F² using SHELXL97.[1] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

-

Validation: The quality of the final structure is assessed by several metrics, including the R-factor (R1), the weighted R-factor (wR2), and the Goodness-of-Fit (S). Low R-values (typically < 0.05 for R1) indicate a good agreement between the experimental data and the final structural model.[1]

Results and Discussion: Unveiling the Structure

The analysis yielded a complete and unambiguous crystal structure, providing deep insights into the molecule's conformation and packing.

Crystallographic Data

The fundamental crystallographic parameters are summarized in the table below. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₈N₂O₆ | [1] |

| Molecular Weight (Mr) | 240.17 | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 6.7948 (5) | [1] |

| b (Å) | 8.8478 (8) | [1] |

| c (Å) | 17.3539 (17) | [1] |

| Volume (V) (ų) | 1043.30 (16) | [1] |

| Z | 4 | [1] |

| Temperature (K) | 296 | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Final R1 [I > 2σ(I)] | 0.041 | [1] |

| wR2 (all data) | 0.097 | [1] |

| Goodness-of-fit (S) | 1.02 | [1] |

Molecular Geometry and Conformation

The molecular structure reveals significant conformational twisting due to steric hindrance.

Caption: Molecular structure with atom numbering scheme.

-

Benzene Ring: The central benzene ring (C1–C6) is, as expected, planar.[1]

-

Methyl Ester Group: The methyl ester group (O2/C7/O1/C8) is nearly planar, with a root-mean-square deviation of just 0.002 Å.[1] However, it is not coplanar with the benzene ring. It is twisted out of the plane by a dihedral angle of 24.27 (16)°.[1][4] This rotation is a direct consequence of the steric repulsion between the ester group and the adjacent methyl group at the C2 position.

-

Nitro Groups: The two nitro groups exhibit markedly different orientations.

-

The nitro group at the C5 position is nearly coplanar with the benzene ring, with a small dihedral angle of 4.2 (5)°.[1][4]

-

In contrast, the nitro group at the C3 position is significantly twisted out of the ring plane, making a dihedral angle of 60.21 (11)°.[1][4] This pronounced rotation is caused by steric clash with the neighboring methyl group at C2. This demonstrates how a single substituent can profoundly influence the conformation of adjacent functional groups.

-

Supramolecular Assembly via C—H⋯O Interactions

In the crystal, molecules are not isolated but are linked into a higher-order structure by weak intermolecular interactions. The primary interaction governing the crystal packing is the C—H⋯O hydrogen bond.[1] Specifically, a hydrogen atom from a methyl group (C9—H9C) acts as a hydrogen bond donor to a carbonyl oxygen atom (O2) of an adjacent molecule.[1]

These C—H⋯O interactions link the molecules head-to-tail, forming one-dimensional zigzag chains that propagate along the crystal lattice.[1][4] The presence of multiple nitro groups often leads to various intermolecular interactions in related crystal structures, including π-π stacking or nitro-nitro contacts.[5][6] However, in this specific structure, the steric bulk and twisted conformation appear to favor the formation of C—H⋯O bonded chains over other potential packing motifs.

Conclusion

The single-crystal X-ray analysis of this compound provides a definitive view of its molecular and supramolecular structure. The key takeaway is the significant conformational twisting of the ester and one of the nitro groups, driven by steric hindrance from the ortho-methyl substituent. The crystal packing is stabilized by C—H⋯O intermolecular interactions, which assemble the molecules into zigzag chains. These structural insights are invaluable for understanding the physicochemical properties of this compound and for designing synthetic pathways that utilize it as a building block for more complex, biologically active molecules.

References

- 1. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 52090-24-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-methyl-3,5-dinitrobenzoate

This document provides an in-depth exploration of Methyl 2-methyl-3,5-dinitrobenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet to offer a foundational understanding of the compound's structural characteristics, synthesis, and the analytical methodologies required for its robust characterization. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely steps to follow but are understood within a framework of scientific validation and integrity.

Molecular Identity and Structural Elucidation

This compound (CAS No. 52090-24-1) is an aromatic ester. Its structure, featuring a benzene ring substituted with a methyl group, two nitro groups, and a methyl ester group, dictates its chemical behavior and physical properties. The electronic-withdrawing nature of the two nitro groups, combined with the steric and electronic influence of the ortho-methyl group, creates a unique chemical environment that is critical to its function as a synthetic precursor.[1][2]

The definitive structural analysis of this compound has been accomplished through single-crystal X-ray diffraction.[1][3] This technique provides precise atomic coordinates, allowing for a detailed understanding of its three-dimensional conformation in the solid state.

Key Structural Insights:

-

Conformation : In its crystalline form, the methyl ester group is nearly planar. However, it is not coplanar with the benzene ring, exhibiting a dihedral angle of 24.27°. This twist is a result of steric hindrance from the adjacent substituents. The two nitro groups are also twisted relative to the benzene ring, with dihedral angles of 4.2° and 60.21°, respectively.[1][3] These orientations are crucial as they influence the molecule's packing in the crystal lattice and its potential intermolecular interactions.

-

Crystal System : The compound crystallizes in an orthorhombic system, which describes the symmetry of the unit cell.[1]

The table below summarizes the core identification and crystallographic data.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 52090-24-1 | [4] |

| Molecular Formula | C₉H₈N₂O₆ | [1][3] |

| Molecular Weight | 240.17 g/mol | [1] |

| Appearance | Colourless needles (recrystallized from Chloroform) | [1] |

| Crystal System | Orthorhombic | [1] |

| Unit Cell Dimensions | a = 6.7948 Å, b = 8.8478 Å, c = 17.3539 Å | [1] |

| Unit Cell Volume | 1043.30 ų | [1] |

Synthesis and Purification: An Experimental Workflow

The synthesis of this compound is typically achieved through a classic Fischer esterification reaction. This method is chosen for its reliability and straightforward execution, utilizing the precursor 2-methyl-3,5-dinitrobenzoic acid.[1]

Causality in Experimental Design:

-

Reactants : The starting material, 2-methyl-3,5-dinitrobenzoic acid, provides the core molecular scaffold.[5][6] Methanol serves as both the solvent and the reactant, providing the methyl group for the ester.

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) is the catalyst of choice. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

Reaction Conditions : The mixture is heated to reflux to increase the reaction rate. The progress is monitored by Thin-Layer Chromatography (TLC), a crucial in-process control to determine the point of reaction completion and avoid the formation of impurities from prolonged heating.

-

Purification : The product is first isolated by precipitation upon cooling and pouring the mixture into a beaker, followed by filtration. Washing with methanol and water removes residual acid and other water-soluble impurities. The final purification step, recrystallization from chloroform, is selected based on the compound's favorable solubility in hot chloroform and poor solubility in the cold solvent, allowing for the formation of high-purity, colorless needles.[1]

The diagram below illustrates the complete synthesis and purification workflow.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[1]

-

Reaction Setup : To a solution of 2-methyl-3,5-dinitrobenzoic acid (1.0 g, 4.4 mmol) in methanol (20 ml), add concentrated sulfuric acid (5 ml) as a catalyst under constant stirring.

-

Reflux : Heat the mixture to reflux for 5 hours.

-

Monitoring : Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation : Allow the reaction mixture to cool gradually to room temperature, then pour it into a beaker to facilitate crystallization.

-

Filtration and Washing : Filter the crude crystalline product. Wash the collected solid consecutively with small portions of cold methanol and distilled water to remove impurities.

-

Purification : Recrystallize the crude product from hot chloroform to yield pure, colorless needles of this compound.

Analytical Characterization and Methodologies

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. While detailed experimental data for this compound is not widely published, this section outlines the authoritative, self-validating protocols that must be employed for its full characterization.

The following diagram outlines a standard workflow for the analytical characterization of a newly synthesized compound like this compound.

Protocol 1: Spectroscopic Verification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the carbon-hydrogen framework of the molecule.

-

Methodology :

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the ester methyl group, a singlet for the aromatic methyl group, and distinct signals for the two aromatic protons.

-

Acquire a ¹³C NMR spectrum. Expected signals would include resonances for the two methyl carbons, the ester carbonyl carbon, and the six aromatic carbons (with quaternary carbons showing lower intensity).

-

-

Expert Insight : The chemical shifts of the aromatic protons and carbons are significantly influenced by the electron-withdrawing nitro groups, providing a unique spectral fingerprint for identity confirmation.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective : To identify the key functional groups present in the molecule.

-

Methodology :

-

Prepare the sample using either a KBr pellet or as a thin film on a salt plate.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

-

-

Expected Bands :

-

C=O stretch (ester) : ~1720-1740 cm⁻¹

-

NO₂ asymmetric stretch : ~1520-1560 cm⁻¹

-

NO₂ symmetric stretch : ~1340-1380 cm⁻¹

-

C-O stretch (ester) : ~1200-1300 cm⁻¹

-

C-H stretch (aromatic and aliphatic) : ~2850-3100 cm⁻¹

-

C. Mass Spectrometry (MS)

-

Objective : To determine the molecular weight and fragmentation pattern.

-

Methodology :

-

Introduce a dilute solution of the sample into the mass spectrometer (e.g., via Electrospray Ionization, ESI).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺.

-

-

Expert Insight : The molecular ion peak should correspond to the calculated molecular weight (240.17 g/mol ). The fragmentation pattern can provide further structural confirmation.

Protocol 2: Determination of Melting Point

-

Objective : To determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

-

Methodology :

-

Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.

-

Compact the sample by tapping the tube.

-

Place the tube in a calibrated digital melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

-

-

Trustworthiness : A sharp melting range (e.g., < 2 °C) is indicative of a high-purity compound. A broad or depressed melting range suggests the presence of impurities.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid : In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a compound defined by the interplay of its functional groups, which dictates its three-dimensional structure and chemical reactivity. This guide has provided a comprehensive overview of its molecular properties, a detailed and validated synthesis protocol, and the authoritative analytical workflows required for its characterization. The structural data from X-ray crystallography offers a solid foundation, while the outlined spectroscopic and physical testing methodologies provide the necessary framework for researchers to verify the identity, purity, and properties of this important synthetic intermediate. Adherence to these robust scientific practices is essential for ensuring data integrity and advancing research and development goals.

References

- 1. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-Methyl-3 – 5-dinitrobenzoate – Biotuva Life Sciences [biotuva.com]

- 5. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.nl [fishersci.nl]

"solubility of Methyl 2-methyl-3,5-dinitrobenzoate in common organic solvents"

An In-depth Technical Guide to the Solubility of Methyl 2-methyl-3,5-dinitrobenzoate in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various isocoumarins.[1][2] An understanding of its solubility is crucial for researchers and professionals in drug development and synthetic chemistry for tasks such as reaction optimization, purification, and formulation.

Introduction to this compound

This compound (C₉H₈N₂O₆) is a dinitro aromatic compound.[1][3] Its molecular structure, featuring a benzene ring substituted with a methyl group, two nitro groups, and a methyl ester group, dictates its physicochemical properties, including its solubility in various organic solvents. The presence of polar nitro and ester functional groups, combined with a largely nonpolar aromatic backbone, results in a nuanced solubility profile.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle that "like dissolves like," which is a qualitative rule of thumb for predicting solubility.[4][5][6] This principle is grounded in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of a molecule, arising from an uneven distribution of electron density, is a primary determinant of solubility.[7][8][9][10][11] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

-

Hydrogen Bonding: Hydrogen bonds are strong dipole-dipole interactions that significantly influence solubility.[12][13][14][15] Compounds that can act as hydrogen bond donors or acceptors will have enhanced solubility in protic solvents like alcohols.

-

Thermodynamics of Dissolution: The process of dissolution can be either endothermic (absorbs heat) or exothermic (releases heat).[16][17] According to Le Chatelier's principle, for endothermic dissolutions, solubility increases with temperature, while for exothermic dissolutions, solubility decreases with increasing temperature.[16][17] The overall process is governed by the change in Gibbs free energy, which accounts for both enthalpy and entropy changes.[18][19][20]

Based on its structure, this compound has a significant dipole moment due to the two electron-withdrawing nitro groups and the polar ester group. However, it lacks a hydrogen bond donor. Therefore, its solubility will be highest in polar aprotic solvents and moderate in polar protic solvents. It is expected to have low solubility in nonpolar solvents.

Predicted Solubility Profile

Based on the theoretical principles, the expected solubility of this compound in common organic solvents is summarized below.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the polar solvent and the nitro and ester groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The solute can act as a hydrogen bond acceptor with the solvent. However, the nonpolar aromatic ring limits solubility compared to polar aprotic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solute can interact with the aromatic solvent via pi-pi stacking, the polar functional groups limit solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are weakly polar and can act as hydrogen bond acceptors, but their overall nonpolar character limits their ability to dissolve the highly polar solute. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions. |

Experimental Determination of Solubility

A standard method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a reliable, self-validating system for generating accurate solubility data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid ensures that equilibrium with the saturated solution is achieved.

-

Add a known volume of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the solute in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining solubility.

Discussion of Expected Results

The experimental results are anticipated to align with the predictions based on the "like dissolves like" principle. A high solubility is expected in polar aprotic solvents like DMF and DMSO, where strong dipole-dipole interactions can occur. Moderate solubility is predicted for alcohols, where the solute can act as a hydrogen bond acceptor. Lower solubilities are expected in less polar solvents like toluene and significantly lower in nonpolar solvents such as hexane.

Visualizing Solubility Relationships

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide provides a thorough analysis of the solubility of this compound in common organic solvents. By integrating theoretical principles with a practical experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chemical intermediate. The predicted solubility profile serves as a valuable starting point for experimental investigations.

References

- 1. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. quora.com [quora.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 5. Polarity and Solubility [gzscienceclassonline.weebly.com]

- 12. m.youtube.com [m.youtube.com]

- 13. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 14. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 15. byjus.com [byjus.com]

- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Solubility [chem.fsu.edu]

- 18. Video: Solubility - Concept [jove.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Solubility - Wikipedia [en.wikipedia.org]

Exploring the Chemical Space of Dinitrobenzoate Derivatives: A Modern Approach to Library Synthesis, Screening, and In Silico Design

An In-Depth Technical Guide:

Introduction: The Dinitrobenzoate Scaffold as a Privileged Core

The 3,5-dinitrobenzoate moiety is a cornerstone in both classical organic analysis and modern chemical biology. Historically, its value lies in the derivatization of alcohols and phenols, converting liquids or low-melting solids into highly crystalline esters with sharp, definitive melting points for identification.[1] This inherent ability to form stable, easily characterizable products makes it an ideal scaffold for building diverse chemical libraries.

Beyond its physical properties, the dinitrobenzoate core is a potent pharmacophore. The two nitro groups act as strong electron-withdrawing agents, significantly increasing the acidity of the parent benzoic acid (pKa = 2.82) compared to benzoic acid itself (pKa = 4.20).[1] This electronic feature is crucial, as the nitro group is a key component in many bioactive compounds, contributing to antimicrobial, antifungal, and anticancer activities.[2][3] This guide provides a comprehensive framework for systematically exploring the chemical space of dinitrobenzoate derivatives, integrating modern synthetic strategies, high-throughput screening, and computational modeling to accelerate the discovery of novel bioactive agents.

Part 1: Building the Library - Strategies for Chemical Diversification

The exploration of chemical space begins with the synthesis of a diverse library of compounds. Combinatorial chemistry, which allows for the rapid synthesis of a large number of related compounds, is the foundational strategy.[4][5][6][7] The 3,5-dinitrobenzoic acid core provides a robust starting point for creating a vast array of esters and amides.

Causality in Synthetic Route Selection

The Traditional Route: The classical method for synthesizing 3,5-dinitrobenzoate esters involves a two-step process: first, converting 3,5-dinitrobenzoic acid to its highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and then reacting the acid chloride with the desired alcohol or phenol.[8][9]

-

Rationale: This method is effective because the acid chloride is an excellent electrophile, ensuring a rapid and often complete reaction.

-

Drawbacks: The major drawback lies in the hazardous nature of the reagents and byproducts. Reactions with PCl₅ or SOCl₂ produce corrosive and toxic substances such as phosphorus oxychloride (POCl₃), hydrogen chloride (HCl), and sulfur dioxide (SO₂).[9] This presents significant safety and environmental concerns, making it ill-suited for modern, green-conscious laboratories and high-throughput applications.

Modern & Green Approaches: To overcome these limitations, more efficient and environmentally benign methods have been developed. Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative.[8][10][11]

-

Causality: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times—from 45-60 minutes for conventional heating to just 3-5 minutes.[9][10][12] This direct esterification method avoids the need to prepare the hazardous acid chloride intermediate by reacting the alcohol and 3,5-dinitrobenzoic acid directly in the presence of a catalyst.[9] This approach aligns with the principles of green chemistry by improving energy efficiency, reducing waste, and eliminating the use of hazardous substances.[8]

Experimental Protocol: Microwave-Assisted Synthesis of a 3,5-Dinitrobenzoate Ester Library

This protocol describes a robust and green method for the parallel synthesis of dinitrobenzoate derivatives from a selection of alcohols.

-

Preparation: In an array of microwave-safe reaction vials, add 1.0 mmol of 3,5-dinitrobenzoic acid.

-

Reagent Addition: To each vial, add 1.2 mmol of a unique alcohol from your building block collection.

-

Catalysis: Add 2-3 drops of concentrated sulfuric acid or an ionic liquid like (bmim)HSO₄ to each vial as a catalyst.[8][12]

-

Microwave Irradiation: Seal the vials and place them in the microwave reactor. Irradiate the mixture for 3-5 minutes at a constant temperature of 70°C.[10][11][12]

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude ester derivative.[12]

-

Purification: Filter the precipitate and wash thoroughly with a cold aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.[12]

-

Final Product: The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3,5-dinitrobenzoate derivative. For high-throughput applications, the crude product array can often be moved directly to screening after solvent removal.

Caption: Workflow for combinatorial synthesis of a dinitrobenzoate library.

Part 2: High-Throughput Characterization and Screening (HTS)

With a diverse library in hand, the next phase is to rapidly assess the biological activity of each compound. High-Throughput Screening (HTS) enables the testing of thousands of compounds in parallel, making it an indispensable tool in modern drug discovery.[13][14]

Analytical Validation

Before biological screening, a subset of the library should be characterized to validate the synthesis. While traditional melting point analysis is useful for single compounds, modern HTS workflows rely on faster techniques.[15] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can rapidly confirm the identity and purity of hundreds of compounds, ensuring that any observed biological activity is attributable to the intended derivative.[16][17]

Biological Screening: A Case Study in Antifungal Activity

Dinitrobenzoate derivatives have shown promising activity against various fungal species, including Candida spp., which are a significant cause of infections in immunocompromised individuals.[2][18]

-

The Scientific Rationale: The nitro group is a known contributor to antimicrobial activity.[2] By systematically modifying the ester or amide portion of the dinitrobenzoate scaffold, we can probe how different chemical functionalities affect the compound's ability to inhibit fungal growth. Research has shown that esters with short alkyl side chains, such as ethyl 3,5-dinitrobenzoate and propyl 3,5-dinitrobenzoate, exhibit the most potent antifungal profiles.[2][18] This suggests that steric bulk and lipophilicity play a critical role in the mechanism of action, which may involve disruption of the fungal cell membrane or interference with ergosterol synthesis.[18]

Experimental Protocol: HTS for Antifungal Activity (Microdilution Assay)

This protocol is adapted for a 96-well plate format for efficient screening.

-

Compound Plating: Prepare a stock solution of each dinitrobenzoate derivative in DMSO. Using a robotic liquid handler, dispense a small volume of each compound into the wells of a 96-well microtiter plate to achieve a final screening concentration (e.g., 100 µg/mL). Include positive (known antifungal drug) and negative (DMSO vehicle) controls.

-

Inoculum Preparation: Grow a culture of the target fungal strain (e.g., Candida albicans) to the mid-logarithmic phase. Dilute the culture in appropriate growth media (e.g., RPMI-1640) to a standardized concentration.

-

Incubation: Add the fungal inoculum to each well of the compound-plated microtiter plate.

-

Endpoint Reading: Incubate the plates at 35°C for 24-48 hours. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits fungal growth. This can be assessed visually or by using a colorimetric indicator of cell viability.

-

Hit Identification: Compounds that show significant growth inhibition are identified as "hits" and are selected for further validation and dose-response studies.

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Quantitative Data Summary: Bioactivity of Dinitrobenzoate Derivatives

The following table summarizes findings from published studies, illustrating the structure-activity relationship (SAR) for selected derivatives.

| Compound | Derivative Type | Target/Organism | Activity (IC₅₀ or MIC) | Reference |

| Ethyl 3,5-dinitrobenzoate | Short-chain alkyl ester | Candida albicans | MIC = 125 µg/mL | [2][18] |

| Propyl 3,5-dinitrobenzoate | Short-chain alkyl ester | Candida krusei | MIC = 100 µg/mL | [2][18] |

| 3-tolyl 3,5-dinitrobenzoate | Aryl ester | 5-Lipoxygenase (5-LOX) | IC₅₀ = 6 nM (cell-free) | [19] |

| Various Esters | Alkyl and aryl esters | M. tuberculosis | Active (nitro group essential) | [20] |

Part 3: In Silico Exploration - Rationalizing and Predicting Activity

Computational chemistry provides powerful tools to rationalize experimental results and guide the design of next-generation derivatives, saving significant time and resources.[21][22][23][24]

-

The Rationale: By modeling the interaction between a dinitrobenzoate derivative and its putative biological target, we can understand the molecular basis for its activity. This allows us to predict which novel derivatives are most likely to be active before they are ever synthesized.

Key Computational Methods

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the dinitrobenzoate derivative) when bound to a target protein.[21] For the antifungal case study, docking ethyl 3,5-dinitrobenzoate into the active site of a key fungal enzyme, such as one involved in ergosterol synthesis, can reveal critical interactions (e.g., hydrogen bonds, hydrophobic contacts) that explain its potency.[18]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical properties of the derivatives (e.g., size, electronic properties, lipophilicity) with their observed biological activity.[21] A successful QSAR model can be used to predict the activity of virtual compounds, prioritizing the synthesis of only the most promising candidates.

Caption: The iterative cycle of computational chemistry and experimental validation.

Conclusion: An Integrated Strategy for Chemical Space Exploration

The exploration of the dinitrobenzoate chemical space is a powerful strategy for discovering novel bioactive compounds. By moving beyond traditional, one-at-a-time synthesis and adopting an integrated approach, research and development can be significantly accelerated. This modern workflow—combining green, rapid library synthesis with high-throughput biological screening and predictive in silico modeling—creates a self-validating and highly efficient discovery engine. The causality is clear: each step informs the next, from the initial choice of a privileged scaffold to the data-driven design of optimized lead compounds. This guide provides the foundational logic and practical protocols for researchers to effectively navigate this chemical space and unlock its therapeutic potential.

References

- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and <i>In Silico</i> Studies - ProQuest [proquest.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 4. Combinatorial chemistry - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hansshodhsudha.com [hansshodhsudha.com]

- 10. sciepub.com [sciepub.com]

- 11. Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates [pubs.sciepub.com]

- 12. pubs.sciepub.com [pubs.sciepub.com]

- 13. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 15. impa.usc.edu [impa.usc.edu]

- 16. semanticscholar.org [semanticscholar.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. researchgate.net [researchgate.net]

- 19. precisionfda.org [precisionfda.org]

- 20. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 24. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

A Technical Guide to the Potential Biological Activities of Substituted Dinitrobenzoates

Introduction

Substituted dinitrobenzoates are a class of organic compounds featuring a benzene ring functionalized with two nitro groups and a benzoate moiety. The strong electron-withdrawing nature of the dinitro substitutions significantly influences the molecule's electronic properties, making these compounds versatile scaffolds in medicinal chemistry and agrochemistry.[1] This guide provides an in-depth technical overview of the current research landscape surrounding the biological activities of substituted dinitrobenzoates, with a focus on their antimicrobial, anticancer, and herbicidal potential. We will delve into the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize complex biological pathways and workflows.

Antimicrobial Activity

Substituted dinitrobenzoates have emerged as a promising class of antimicrobial agents, demonstrating significant efficacy against a broad spectrum of pathogens, including bacteria and fungi.[1] The prevailing hypothesis for their mechanism of action involves the intracellular bioreduction of the nitro groups, which leads to the generation of cytotoxic reactive nitrogen species.[1][2] These reactive species can inflict damage upon critical cellular components such as DNA, leading to microbial cell death.[2]

Antibacterial Activity

Dinitrobenzoate derivatives have shown noteworthy activity against both Gram-positive and Gram-negative bacteria.

Activity against Pseudomonas aeruginosa : Certain novel nitro-substituted benzothiazole derivatives have demonstrated potent activity against P. aeruginosa, a notoriously challenging nosocomial pathogen.[1]

Activity against Mycobacterium tuberculosis : A significant body of research has focused on the antimycobacterial potential of dinitrobenzoates. Studies on a library of 64 nitrobenzoate esters and thioesters revealed that compounds with an aromatic nitro substitution were the most active against M. tuberculosis.[3] Specifically, the 3,5-dinitrobenzoate esters displayed the most potent activity.[3] Further research into N-alkyl nitrobenzamides, which are isosteres of 3,5-dinitrobenzoates, also showed promising results against M. tuberculosis, suggesting these compounds may act directly as active drugs rather than as prodrugs.[4] The lipophilicity of these compounds appears to be a key parameter modulating their antimycobacterial activity.[4]

Activity against other bacterial strains : 2-Chloro-5-nitrobenzoic acid derivatives have exhibited broad-spectrum antibacterial activity. One compound, in particular, showed high activity against S. aureus and E. coli, with inhibition zones comparable to standard antibiotics.[5]

Antifungal Activity

Several dinitrobenzoate derivatives have demonstrated potent antifungal properties.

Activity against Candida species : A study of twenty esters and amides derived from 3,5-dinitrobenzoic acid identified several compounds with fungicidal activity against various Candida species.[6] Ethyl 3,5-dinitrobenzoate was particularly effective against Candida albicans, Candida krusei, and Candida tropicalis.[6] The mechanism of action for some of these compounds appears to involve disruption of the fungal cell membrane and interference with ergosterol synthesis.[6] In another study, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed significant activity against Candida guilliermondii, with in-silico modeling suggesting interaction with the thymidylate kinase (TPMK) protein.[1]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | Key Findings | Reference |

| Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Potent activity at 50µg/ml and 100µg/ml. | [1] |

| 3,5-Dinitrobenzoate esters | Mycobacterium tuberculosis | Most active among a library of 64 nitrobenzoate derivatives. | [3] |

| 3,5-Dinitro- and 3-NO2-5-CF3-benzamides | Mycobacterium tuberculosis | Significantly higher activity than other substituted benzamides. | [4] |

| 2-Chloro-5-nitrobenzoic acid derivative 1 | S. aureus & E. coli | Inhibition zones up to 27 mm and 17 mm, respectively. | [5] |

| Ethyl 3,5-dinitrobenzoate | C. albicans, C. krusei, C. tropicalis | MICs of 125 µg/mL, 100 µg/mL, and 500 µg/mL, respectively. | [6] |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC of 39 µM. | [1] |

| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC of 31 µM. | [1] |

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This protocol outlines a standard method for the preliminary screening of the antibacterial activity of substituted dinitrobenzoates.

1. Preparation of Materials:

- Nutrient agar plates

- Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

- Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO)

- Positive control (standard antibiotic) and solvent control

2. Inoculation of Agar Plates:

- Using a sterile cotton swab, evenly streak the surface of the nutrient agar plates with the standardized bacterial inoculum to create a lawn of bacteria.

3. Well Preparation:

- Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.

4. Compound Application:

- Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and solvent control into separate wells.

5. Incubation:

- Incubate the plates at 37°C for 18-24 hours.

6. Data Analysis:

- Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Experimental Workflow: Agar Well Diffusion Assay

Caption: Workflow for the agar well diffusion assay.

Anticancer Activity

The potential of substituted dinitrobenzoates as anticancer agents is an active area of investigation. Their mechanism of action in cancer cells is thought to be multifaceted, potentially involving the induction of oxidative stress through the generation of reactive oxygen species (ROS), similar to their antimicrobial activity.[7]

Prodrugs of 6-Mercaptopurine

A series of 3,5-dinitrobenzoate ester derivatives of 6-mercaptopurine (6-MP) have been synthesized and evaluated as prodrugs.[8] These compounds exhibited cytotoxicity in various cell culture screens and demonstrated significant activity against L1210 lymphoid leukemia in vivo.[8] The increased lipophilicity of these prodrugs may enhance their transport and distribution, potentially leading to selective localization in lymphatic and CNS tissues.[8]

Metal Complexes

Complexes of metals such as Mn(II), Ni(II), and Cu(II) with dinitrobenzoate ligands have shown promise as anticancer agents.[7] For instance, certain complexes have been shown to suppress the growth of human lung and colon cancer cells, with some exhibiting IC50 values in the micromolar range.[7] The proposed mechanism of action for these metal complexes involves the generation of ROS and subsequent DNA damage, leading to apoptosis.[7]

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on derivatives of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone have been conducted to optimize their anticancer activity.[9] Modifications to the core structure have been explored to enhance their interaction with cell surface markers on leukemia cells.[9]

Signaling Pathway: ROS-Mediated Apoptosis

Caption: ROS-mediated apoptosis induced by dinitrobenzoates.

Herbicidal Activity

Certain substituted dinitrobenzamine herbicides, which share structural similarities with dinitrobenzoates, have been evaluated for their efficacy in controlling annual grasses and various weed species in cotton crops.[10][11]

Mechanism of Action

Dinitroaniline herbicides, a related class of compounds, are known to act by disrupting microtubule formation in plant cells.[11] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization.[11] This disruption of microtubules interferes with cell division (mitosis) and cell wall formation, leading to abnormal cell growth and ultimately, plant death.[11] While the specific mechanism of dinitrobenzoates as herbicides is less well-documented, it is plausible that they may share a similar mode of action.

Efficacy

Studies have shown that herbicides like butralin, dinitramine, fluchloralin, pendimethalin, profluralin, and trifluralin can provide over 90% control of annual grasses.[10] Their effectiveness against broadleaf weeds such as redroot pigweed, smooth pigweed, and black nightshade can be more variable.[10]

Conclusion

Substituted dinitrobenzoates represent a versatile chemical scaffold with a wide range of potential biological activities. Their antimicrobial properties, driven by the generation of reactive nitrogen species, make them promising candidates for the development of new antibiotics and antifungals, particularly in the fight against drug-resistant pathogens. In the realm of oncology, dinitrobenzoate derivatives, both as prodrugs and as ligands in metal complexes, have demonstrated significant anticancer activity, primarily through the induction of oxidative stress and apoptosis. Furthermore, the herbicidal potential of related dinitroaniline compounds highlights another avenue for the application of this chemical class in agriculture. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity for specific biological targets, while also thoroughly evaluating their toxicological profiles to ensure their safety for therapeutic and agricultural use.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 3,5-dinitro-4- and -2-(1H-purin-6-ylthio)benzoates, prodrugs of 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Performance of Six Substituted Dinitrobenzamine Herbicides Applied at Layby of Cotton (Gossypium hirsutum) | Semantic Scholar [semanticscholar.org]

- 11. Effect of Dinitroanaline Herbicides in a Soil Medium on Snap Bean and Soybean [ouci.dntb.gov.ua]

"understanding the role of the ortho-methyl group in dinitrobenzoate reactivity"

An In-Depth Technical Guide for Researchers

Understanding the Role of the Ortho-Methyl Group in Dinitrobenzoate Reactivity

Abstract

The reactivity of dinitrobenzoate compounds is a cornerstone of studies in nucleophilic aromatic substitution and ester hydrolysis. The introduction of substituents to the aromatic ring profoundly alters reaction kinetics and mechanistic pathways. This technical guide provides an in-depth analysis of the specific role of the ortho-methyl group in modulating the reactivity of dinitrobenzoate esters. We will dissect the dual influence of this group, examining its subtle electronic contributions and its dominant, sterically-driven effects. This guide synthesizes mechanistic principles with practical experimental methodologies to offer researchers a comprehensive understanding of this classic structure-activity relationship.

Foundational Reactivity of Dinitrobenzoates

Dinitrobenzoate systems are characterized by a benzene ring bearing an ester functional group and two strongly electron-withdrawing nitro (NO₂) groups. This substitution pattern renders the aromatic ring significantly electron-deficient.[1] This electron deficiency dictates the two primary avenues of reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, leading to the substitution of a leaving group (often one of the nitro groups or another substituent). This is a classic addition-elimination mechanism.[2][3]

-

Nucleophilic Acyl Substitution: Like all esters, the carbonyl carbon is electrophilic and can be attacked by nucleophiles, resulting in reactions such as hydrolysis or transesterification.[4]

In many dinitrobenzoate systems, a competition exists between nucleophilic attack at the aromatic ring and the carbonyl carbon.[1][5] The presence and position of other substituents, such as a methyl group, critically influence the kinetics and outcome of these competing pathways.

The Dual Influence of the Ortho-Methyl Group

An ortho-methyl group, positioned adjacent to the ester functionality, exerts a profound and multifaceted influence on the reactivity of the dinitrobenzoate molecule. Its role can be dissected into two key components: electronic effects and steric effects.

Electronic Effects

The methyl group is classically recognized as an electron-donating group (EDG).[6][7] It contributes electron density to the aromatic ring through two primary mechanisms:

-

Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a slight push of electron density into the ring through the sigma bond.[8]

-

Hyperconjugation (+R): This is a resonance-like effect involving the overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring, which also donates electron density.[7][8]

Ordinarily, increasing the electron density of an aromatic ring deactivates it towards nucleophilic attack.[3] However, in the context of a dinitrobenzoate, the powerful electron-withdrawing effect of the two nitro groups overwhelmingly dominates the electronic landscape. Therefore, the modest electron-donating character of the methyl group is of minor consequence compared to its powerful steric influence.

Steric Effects (Steric Hindrance)

The most significant contribution of the ortho-methyl group is steric hindrance—a phenomenon where the physical bulk of a group obstructs the path of an incoming reactant.[9][10][11]

-

Hindrance at the Carbonyl Group: The primary steric effect is the obstruction of the ester's carbonyl carbon. The methyl group physically impedes the trajectory of a nucleophile (e.g., a hydroxide ion during hydrolysis) attempting to attack the carbonyl center. This significantly slows the rate of nucleophilic acyl substitution.[12]

-

Disruption of Planarity: The steric clash between the bulky ortho-methyl group and the ester group forces the ester to twist out of the plane of the benzene ring.[13][14] This torsional strain disrupts the π-orbital overlap between the carbonyl group and the aromatic ring, altering the electronic communication between them.

-

Hindrance at the Aromatic Ring: The methyl group also shields the adjacent C-3 position on the aromatic ring, hindering any potential SNAr attack at that site.[15][16]

The following diagram illustrates the dual electronic and steric influences of the ortho-methyl group.

Caption: Dual electronic and steric effects of the ortho-methyl group.

Mechanistic Consequences and Competing Pathways

The steric hindrance imposed by the ortho-methyl group is the rate-determining factor in most reactions. In the case of alkaline hydrolysis, the nucleophile (OH⁻) has two potential sites of attack on a compound like methyl 2-methyl-3,5-dinitrobenzoate: the ester carbonyl carbon (Path A) and the aromatic ring carbon bearing a nitro group (Path B).

The ortho-methyl group sterically hinders both pathways but often has a more pronounced effect on the attack at the carbonyl carbon, which is nestled between the methyl group and the C-6 hydrogen.

Caption: Competing nucleophilic attack pathways in dinitrobenzoates.

Quantitative Analysis: The Impact on Reaction Rates

The steric effect of the ortho-methyl group can be quantified by comparing the rate of a reaction, such as alkaline hydrolysis, with an analogous compound lacking the ortho-substituent.

| Compound | Relative Rate of Alkaline Hydrolysis (k_rel) | Primary Influencing Factor |

| Methyl 3,5-dinitrobenzoate | 1.00 (Reference) | Electronic activation by two NO₂ groups. |

| This compound | << 0.01 | Dominant steric hindrance from the ortho-methyl group severely restricts nucleophilic access to the carbonyl carbon.[12] |

Table 1: Representative comparison of hydrolysis rates, illustrating the powerful rate-retarding effect of the ortho-methyl group. The data is illustrative, based on established principles of steric hindrance in ester hydrolysis.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

A robust method for quantifying the reactivity of dinitrobenzoates is to monitor the kinetics of their alkaline hydrolysis using UV-Vis spectrophotometry. The formation of the 3,5-dinitrobenzoate anion product results in a distinct chromophore that can be monitored over time.[17][18]

Self-Validating Protocol

This protocol is designed to be self-validating. The linearity of the pseudo-first-order plot (ln[A∞ - At] vs. time) confirms that the reaction follows the expected kinetic order under the experimental conditions.[18] Running the experiment at multiple nucleophile concentrations and observing a linear relationship between the observed rate constant (k_obs) and [OH⁻] further validates the second-order nature of the reaction.[19]

Step-by-Step Methodology

-

Reagent Preparation:

-

Ester Stock Solution: Prepare a 10 mM stock solution of the dinitrobenzoate ester (e.g., this compound) in a spectroscopic grade solvent like acetonitrile.

-

Buffer Solution: Prepare a 0.05 M sodium phosphate buffer and adjust to the desired alkaline pH (e.g., pH 12) using a concentrated NaOH solution.[17]

-

-

Temperature Equilibration:

-

Place both the ester stock solution and the buffer solution in a constant-temperature water bath (e.g., 25.0 ± 0.1 °C) for at least 30 minutes to ensure thermal equilibrium.[17]

-

-

Reaction Initiation & Data Acquisition:

-

Pipette 3.0 mL of the pre-warmed buffer solution into a quartz cuvette.

-

Place the cuvette into the temperature-controlled cell holder of a UV-Vis spectrophotometer.

-

Initiate the reaction by adding a small aliquot (e.g., 30 µL) of the ester stock solution to the cuvette. Quickly cap and invert the cuvette 2-3 times to mix.

-

Immediately begin recording the absorbance at the λ_max of the dinitrobenzoate anion product (typically around 285-300 nm) at fixed time intervals (e.g., every 30 seconds) for a duration of at least 3-4 half-lives.

-

-

Data Analysis:

-

Since the hydroxide ion concentration is in vast excess, the reaction follows pseudo-first-order kinetics.[19]

-

Determine the final absorbance (A∞) after the reaction has gone to completion (at least 10 half-lives).

-

Calculate the pseudo-first-order rate constant (k_obs) by plotting ln(A∞ - At) versus time (in seconds). The slope of the resulting straight line is equal to -k_obs.[18]

-

Calculate the second-order rate constant (k₂) by dividing k_obs by the molar concentration of the hydroxide ion in the buffer solution.

-

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Conclusion

The ortho-methyl group plays a decisive role in the reactivity of dinitrobenzoate esters, one that is overwhelmingly dictated by steric hindrance rather than electronics. It serves as a powerful rate-retarding substituent, physically shielding both the primary site of nucleophilic acyl substitution (the carbonyl carbon) and adjacent positions on the aromatic ring. This steric impediment forces a significant decrease in reaction rates for processes like alkaline hydrolysis. Understanding this principle is crucial for scientists in medicinal chemistry and materials science, as the strategic placement of such groups allows for the fine-tuning of a molecule's stability, reactivity, and ultimately, its function.

References

- 1. This compound | 52090-24-1 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. proprep.com [proprep.com]

- 7. thestudentroom.co.uk [thestudentroom.co.uk]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 10. Steric hindrance: Significance and symbolism [wisdomlib.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]